molecular formula C5H6N2O B030098 4-(Hydroxymethyl)pyrimidine CAS No. 33581-98-5

4-(Hydroxymethyl)pyrimidine

Cat. No. B030098
CAS RN: 33581-98-5
M. Wt: 110.11 g/mol
InChI Key: OEYVFRVNVPKHQQ-UHFFFAOYSA-N
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Description

Pyrimidin-4-yl-Methanol, also known as 4-pyrimidinemethanol, is a synthetic intermediate commonly used in organic synthesis. It is a member of the pyrimidine family, characterized by a pyrimidine ring substituted with a hydroxymethyl group at the fourth position. This compound has a molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol .

Scientific Research Applications

Pyrimidin-4-yl-Methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

    Medicine: Pyrimidin-4-yl-Methanol derivatives have shown potential in the development of antifungal and anticancer agents.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of Pyrimidin-4-yl-Methanol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .

Similar Compounds:

Uniqueness: Pyrimidin-4-yl-Methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Safety and Hazards

4-(Hydroxymethyl)pyrimidine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Pyrimidinemethanol are not fully understood yet. It is known that pyrimidines, the family to which 4-Pyrimidinemethanol belongs, play a significant role in various biochemical reactions. Pyrimidines are involved in the synthesis of DNA and RNA, which are essential for cell growth and replication . They also participate in other metabolic pathways. For instance, Uridine-5′-triphosphate (UTP), a pyrimidine nucleoside, participates in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-glucose, UDP-galactose, and UDP-glucuronic acid .

Cellular Effects

The specific cellular effects of 4-Pyrimidinemethanol are not well-documented. It is known that pyrimidines, including 4-Pyrimidinemethanol, are crucial for cellular function. They are necessary for the synthesis of nucleic acids, which are vital for cell replication and function . Pyrimidines also play a role in cellular metabolism, influencing cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of 4-Pyrimidinemethanol in laboratory settings. It is known that the compound is stable under normal conditions .

Metabolic Pathways

4-Pyrimidinemethanol is likely involved in the pyrimidine metabolic pathway, which is crucial for the synthesis of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-Methanol can be synthesized through various methods. One common route involves the reduction of 4-pyrimidinecarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, Pyrimidin-4-yl-Methanol is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Pyrimidin-4-yl-Methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

pyrimidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYVFRVNVPKHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513325
Record name (Pyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33581-98-5
Record name 4-Pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33581-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)pyrimidine
Reactant of Route 2
4-(Hydroxymethyl)pyrimidine
Reactant of Route 3
4-(Hydroxymethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Hydroxymethyl)pyrimidine
Reactant of Route 5
4-(Hydroxymethyl)pyrimidine
Reactant of Route 6
4-(Hydroxymethyl)pyrimidine

Q & A

Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?

A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.

Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?

A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.

  • Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []
  • Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.

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